molecular formula C11H20N4O B2529797 2-{1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}propan-2-ol CAS No. 1807941-82-7

2-{1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}propan-2-ol

Cat. No. B2529797
CAS RN: 1807941-82-7
M. Wt: 224.308
InChI Key: HKBLQTVOWXHXQK-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-{1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}propan-2-ol" is a multifunctional molecule that is likely to possess a complex stereochemistry due to the presence of a cyclohexyl ring and multiple chiral centers. The molecule includes an aminocyclohexyl moiety, which is a common structural feature in molecules that exhibit interesting chemical and biological properties.

Synthesis Analysis

The synthesis of related cyclohexane derivatives has been demonstrated in the literature. For instance, the stereoselective preparation of cis and trans isomers of amino diols has been reported, which could serve as a starting point for the synthesis of the compound . Additionally, a cascade reaction has been developed to form a tricyclic skeleton by forming two C-C bonds, one C-O bond, and one C-N bond in a single reaction . This type of reaction could potentially be adapted to synthesize the triazolyl moiety of the target compound.

Molecular Structure Analysis

The molecular structure of "this compound" is expected to be complex due to the presence of multiple stereocenters. The stereochemistry of the aminocyclohexyl part is particularly important, as it can significantly influence the molecule's physical and chemical properties. The optically pure cyclohexan-1-ol derivatives have been used for molecular recognition, indicating the importance of stereochemistry in such compounds .

Chemical Reactions Analysis

The chemical reactivity of the compound would likely involve the amino and hydroxyl functional groups. The amino group could participate in the formation of Schiff bases or react with isothiocyanates to form spiro derivatives, as seen in related compounds . The hydroxyl group could be involved in intermolecular substitution reactions, as well as in the formation of esters or ethers.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its stereochemistry and functional groups. The presence of an aminocyclohexyl group could lead to the formation of multicomponent equilibrium systems, as observed in similar molecules . The optically pure nature of the compound would allow for molecular recognition, which could be detected by NMR or fluorescence spectroscopy . The compound's solubility, melting point, and boiling point would be determined by its molecular structure and the intermolecular forces it can form.

Scientific Research Applications

Synthesis and Chemical Properties

2-{1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}propan-2-ol is a compound that falls within a broader category of triazole derivatives, which have been extensively studied for their diverse chemical properties and potential applications in scientific research. The synthesis of triazole derivatives through methods such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC or click chemistry) has been a significant area of focus. These methods provide access to a wide range of triazole compounds with varying substituents, enabling the exploration of their biological activities and potential applications in medicinal chemistry and material science (Lima-Neto et al., 2012).

Biological Activities

The triazole core structure is a key feature in compounds exhibiting antifungal properties. Research into 1,2,3-triazole derivatives has demonstrated their potential in combating fungal infections, particularly those caused by Candida species. These compounds have shown promise as drug candidates due to their potent antifungal profiles, with modifications to their structure offering pathways to enhance their efficacy (Zambrano-Huerta et al., 2019).

Material Science Applications

In addition to their biological applications, triazole derivatives synthesized from industrial waste materials like cardanol and glycerol have been evaluated for their potential use as fluorescent markers. These compounds exhibit photophysical properties that make them suitable for applications in biodiesel quality control, highlighting the versatility of triazole derivatives in both biological and material science fields (Pelizaro et al., 2019).

Catalytic and Synthetic Applications

The triazole ring system also plays a crucial role in catalysis, serving as a scaffold for developing new ligands and catalysts for asymmetric synthesis. Compounds containing the triazole moiety have been employed as ligands in metal-mediated catalytic processes, enabling enantioselective transformations crucial for the synthesis of chiral molecules (Wipf and Wang, 2002).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. As with any chemical, appropriate safety precautions should be taken when handling and storing this compound to prevent exposure and ensure safety .

properties

IUPAC Name

2-[1-[(1R,2S)-2-aminocyclohexyl]triazol-4-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O/c1-11(2,16)10-7-15(14-13-10)9-6-4-3-5-8(9)12/h7-9,16H,3-6,12H2,1-2H3/t8-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBLQTVOWXHXQK-DTWKUNHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN(N=N1)C2CCCCC2N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CN(N=N1)[C@@H]2CCCC[C@@H]2N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.